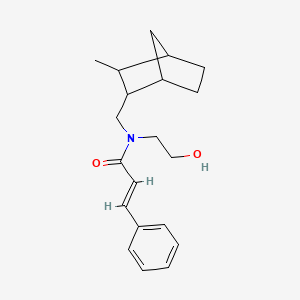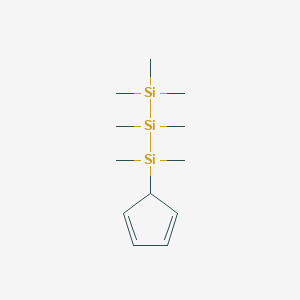
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by its unique structure, which includes a cyclopentadienyl ring and multiple methyl groups attached to a trisilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane typically involves the reaction of cyclopenta-2,4-dien-1-yltrimethylsilane with heptamethyltrisilane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane has several scientific research applications:
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets and pathways. The cyclopentadienyl ring can participate in π-π interactions, while the trisilane backbone provides flexibility and stability to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Exhibits moderately acidic to hyperacidic behavior.
3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene: Known for its unique structural properties and reactivity.
Uniqueness
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane is unique due to its combination of a cyclopentadienyl ring and a highly methylated trisilane backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
37865-50-2 |
|---|---|
Formule moléculaire |
C12H26Si3 |
Poids moléculaire |
254.59 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-yl-[dimethyl(trimethylsilyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C12H26Si3/c1-13(2,3)15(6,7)14(4,5)12-10-8-9-11-12/h8-12H,1-7H3 |
Clé InChI |
SLDIAFQDGBARFL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


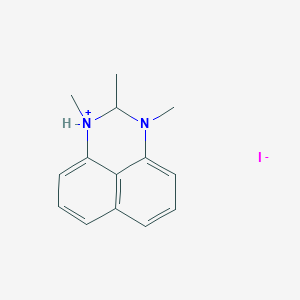
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
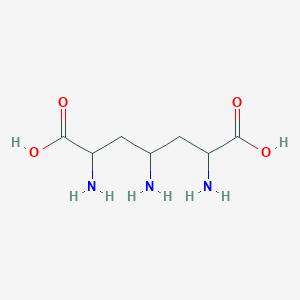
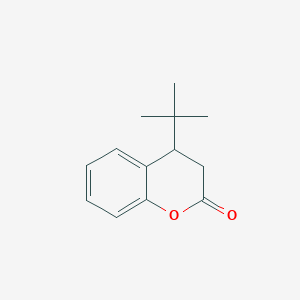

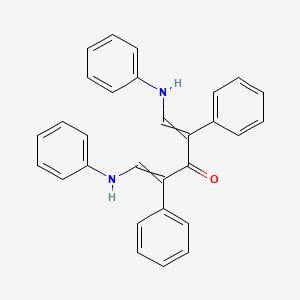
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)

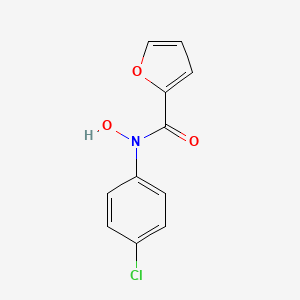


![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)

